Nigerone

Description

Contextualization within Natural Products Chemistry

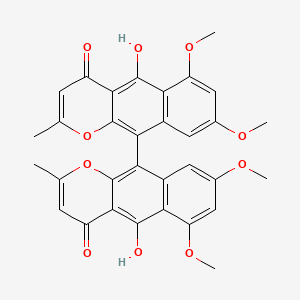

Nigerone is classified as a naphthopyranone, specifically a naphthopyrone dimer, and belongs to the broader group of bis-naphtho-γ-pyrones (BNPs) hmdb.camycocentral.eurasmusfrandsen.dkresearchgate.net. These compounds are secondary metabolites, meaning they are not directly involved in the normal growth, development, or reproduction of the organism but often play roles as defense or signaling molecules hmdb.ca. Structurally, this compound possesses a naphthopyran skeleton, which is a pyran ring fused to a naphthalene (B1677914) ring system hmdb.ca. Its dimeric nature, with a molecular formula of C₃₂H₂₆O₁₀ and a molecular weight of 570.50 g/mol , highlights the complex biosynthetic capabilities of its producing organisms mycocentral.eu.

Significance of Fungal Metabolites in Chemical Biology

Fungi are recognized as prolific producers of secondary metabolites, exhibiting a remarkable diversity in chemical structures and a wide array of biological activities researchgate.netrsc.orgmdpi.com. These compounds have profoundly impacted chemical biology and drug discovery, serving as sources for critical agrochemicals, antibiotics, immunosuppressants, antiparasitic, and anticancer agents mdpi.com. The genus Aspergillus, in particular, is a significant source of such compounds, with Aspergillus niger being a versatile microorganism known for producing a variety of biomolecules, including those of pharmacological interest scielo.brnih.gov. Fungal metabolites are thought to act as defense mechanisms, protecting fungi from predators, and have been reported to possess antitumor and antimicrobial activities, as well as enzyme inhibition properties researchgate.net. The ongoing exploration of fungal metabolomes continues to reveal new compounds with potential therapeutic applications, underscoring their importance in the field of natural products rsc.orgmdpi.com.

Historical Perspective of this compound Discovery

The isolation and structural elucidation of this compound, along with several related pigments—6′-O-demethylthis compound, isothis compound, and hemithis compound—were first described from cultures of Aspergillus niger rsc.orgrsc.org. This initial research characterized this compound as a new naphthopyrone, and studies of its chiroptical properties indicated an S-configuration rsc.orgrsc.org. The identification of this compound contributed to the growing understanding of the chemical diversity produced by Aspergillus species, particularly the bis-naphtho-γ-pyrones, which are considered taxonomically significant for this genus scielo.br. Further research has focused on its detailed structural characteristics and its synthesis, providing deeper insights into this natural product researchgate.netnih.govresearchgate.net.

Detailed Research Findings

This compound is specifically identified as a C10 dimerization type among dimeric polyketides that share a nor-rubrofusarin core structure rasmusfrandsen.dk. This distinguishes it from other dimeric compounds like aurofusarin, where dimerization occurs at C7, or chaetochromin (B1236121), which involves C9 dimerization rasmusfrandsen.dk.

Significant advancements have been made in the chemical synthesis of this compound. An enantioselective total synthesis of both this compound and its enantiomer, ent-nigerone, has been successfully achieved researchgate.netnih.govresearchgate.net. A key step in this synthesis involved an asymmetric oxidative biaryl coupling using 1,5-diaza-cis-decalin copper complexes researchgate.netnih.govresearchgate.net. The synthesis also incorporated an eight-step isomerization process to form the final natural product, notably proceeding with the retention of the biaryl configuration researchgate.netresearchgate.net. The precise axial configurations of bisisothis compound and this compound were definitively established through a combination of circular dichroism (CD) measurements and quantum chemical CD calculations researchgate.netresearchgate.net. The successful synthesis of this compound highlights its complex chemical architecture and the advanced synthetic methodologies required to replicate such natural products.

Chemical Properties of this compound

The following table summarizes key chemical properties of this compound:

| Property | Value | Source |

| Chemical Formula | C₃₂H₂₆O₁₀ | mycocentral.eu |

| Molecular Weight | 570.50 g/mol | mycocentral.eu |

| Monoisotopic Mass | 570.15259702 | mycocentral.eu |

| PubChem CID | 149547 | hmdb.camycocentral.eu |

| Type | Naphthopyrone dimer | mycocentral.eu |

Structure

3D Structure

Properties

CAS No. |

76069-41-5 |

|---|---|

Molecular Formula |

C32H26O10 |

Molecular Weight |

570.5 g/mol |

IUPAC Name |

5-hydroxy-10-(5-hydroxy-6,8-dimethoxy-2-methyl-4-oxobenzo[g]chromen-10-yl)-6,8-dimethoxy-2-methylbenzo[g]chromen-4-one |

InChI |

InChI=1S/C32H26O10/c1-13-7-19(33)27-29(35)23-17(9-15(37-3)11-21(23)39-5)25(31(27)41-13)26-18-10-16(38-4)12-22(40-6)24(18)30(36)28-20(34)8-14(2)42-32(26)28/h7-12,35-36H,1-6H3 |

InChI Key |

MBDIPBHBEVOYQB-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)C2=C(C3=C(C=C(C=C3OC)OC)C(=C2O1)C4=C5C(=C(C6=C4C=C(C=C6OC)OC)O)C(=O)C=C(O5)C)O |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=C(C=C3OC)OC)C(=C2O1)C4=C5C(=C(C6=C4C=C(C=C6OC)OC)O)C(=O)C=C(O5)C)O |

melting_point |

330°C |

Other CAS No. |

76069-41-5 |

physical_description |

Solid |

Synonyms |

nigerone |

Origin of Product |

United States |

Occurrence and Distribution of Nigerone

Microbial Sources and Biodiversity

The production of nigerone and related compounds is concentrated within the fungal kingdom, with specific genera being particularly prolific.

Aspergillus Species as Primary Producers

The genus Aspergillus is a principal source of this compound and its derivatives. Aspergillus niger, a ubiquitous and common mold, is a well-documented producer of a vast array of secondary metabolites, including various pyranones. wikipedia.orgnih.gov This species is found in a multitude of environments globally and is known for its metabolic diversity. wikipedia.orgnih.gov Strains of A. niger have been isolated from both terrestrial and marine sources, highlighting the genus's adaptability. nih.govresearchgate.net For instance, an endophytic strain, Aspergillus niger EN-13, was isolated from a marine alga, demonstrating the broad ecological distribution of this compound-producing fungi. researchgate.net The Aspergillus section Nigri, which includes A. niger and other related black-spored species like A. tubingensis and A. awamori, are often morphologically indistinguishable and represent a complex taxonomic group known for producing a plethora of secondary metabolites. wikipedia.orgnih.gov

Other Fungal Genera and Strains

While Aspergillus is a primary producer, other fungal genera are also known to synthesize this compound-type compounds. Fungi belonging to the family Xylariaceae, such as Anthostomella pinea, have been identified as sources of bis-naphtho-γ-pyrones. researchgate.net This indicates that the biosynthetic pathways for these molecules are not exclusive to Aspergillus and are present in other distinct fungal lineages. The exploration of diverse fungal taxa continues to reveal new producers of these complex polyketides.

Table 1: Fungal Producers of this compound-Type Compounds

| Genus | Species | Strain Example | Family |

|---|---|---|---|

| Aspergillus | niger | EN-13 | Aspergillaceae |

| Aspergillus | tubingensis | N/A | Aspergillaceae |

| Aspergillus | awamori | N/A | Aspergillaceae |

Ecological Niche and Isolation Environments

This compound-producing fungi, particularly Aspergillus niger, are cosmopolitan and can be isolated from a wide array of ecological niches. inspq.qc.ca They are common inhabitants of soil, where they play a role in the decomposition of organic matter. wikipedia.orginspq.qc.ca Their presence is also documented in compost, decaying plant materials, and house dust. inspq.qc.ca

These fungi exhibit remarkable adaptability, thriving in diverse conditions. For example, A. niger can grow in dry and warm soils and has been found in marine environments and even icy locales. nih.govinspq.qc.ca Its ability to tolerate low pH levels and a wide range of temperatures contributes to its widespread distribution. inspq.qc.ca The isolation of this compound-producing strains from endophytic sources, such as within the tissues of marine algae, suggests a symbiotic or commensal relationship with host organisms, representing a specialized ecological niche. researchgate.net This ecological versatility underscores the broad distribution of fungi capable of producing this compound.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Bis-naphtho-γ-pyrones |

Biosynthesis of Nigerone

Polyketide Biosynthetic Pathways

The foundation of Nigerone's structure is laid down through polyketide biosynthetic pathways. Polyketides are a large class of secondary metabolites synthesized from simple acyl-CoA precursors.

Fungal polyketides, including the precursors to this compound, are synthesized by multidomain Type I polyketide synthases (PKS) nih.gov. In Aspergillus niger, the non-reducing polyketide synthase (nrPKS) gene albA (also known as pks4 or fwnA) is crucial for the production of naphtho-γ-pyrone precursors uniprot.orgresearchgate.netnih.govnih.govpnnl.gov. This PKS is responsible for the initial polyketide chain formation that leads to the naphtho-γ-pyrone scaffold researchgate.netnih.govnih.gov.

The biosynthesis of naphtho-γ-pyrones, which are monomeric units that later form this compound, initiates with the condensation of one acetyl-CoA starter unit and six malonyl-CoA units uniprot.orgresearchgate.netfrontiersin.org. Acetyl-CoA (PubChem CID: 444493) is a pivotal metabolic intermediate derived from the breakdown of carbohydrates, fatty acids, and amino acids, and it delivers acetyl groups into metabolic cycles wikipedia.orgnih.govmetabolomicsworkbench.orgguidetopharmacology.org. Malonyl-CoA (PubChem CID: 644066) is subsequently formed by the carboxylation of acetyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC) wikipedia.orghmdb.canih.govwikipedia.orgnih.govlibretexts.orgnih.gov. This step is critical as malonyl-CoA provides the two-carbon units for fatty acid chain synthesis and, by extension, polyketide assembly wikipedia.orghmdb.cawikipedia.orglibretexts.org.

A summary of the precursors and their roles is presented in the table below:

| Precursor Compound | Role in Biosynthesis | PubChem CID |

| Acetyl-CoA | Starter unit | 444493 |

| Malonyl-CoA | Extender units | 644066 |

Enzymatic Transformations and Catalysis

Following the initial polyketide chain formation, several enzymatic transformations are required to yield the final dimeric structure of this compound.

This compound is classified as a dimeric naphthopyrone, meaning it is formed from the coupling of two naphthopyrone monomer units mycocentral.eurasmusfrandsen.dk. This dimerization typically occurs via oxidative coupling reactions uniprot.orgrasmusfrandsen.dkird.fruni-freiburg.de. A key monomeric intermediate in the biosynthesis of this compound is rubrofusarin (B1680258) B uniprot.org. Dimerization of naphthopyrone monomers can occur at various carbon positions, including C-6, C-7, C-9, or C-10, with this compound specifically resulting from a C10-C10 dimerization frontiersin.orgrasmusfrandsen.dk.

Cytochrome P450 monooxygenases play a pivotal role in the oxidative dimerization of naphthopyrone monomers, leading to the formation of this compound uniprot.orgird.fruni-freiburg.deresearchgate.netmdpi.comnih.gov. Specifically, the cytochrome P450 monooxygenase bfoB has been identified as catalyzing the oxidative dimerization of rubrofusarin B to produce this compound uniprot.org. These enzymes are known for their ability to catalyze regio- and stereoselective oxidation reactions, which are crucial for establishing the correct linkage and three-dimensional orientation of the dimeric product researchgate.netmdpi.comnih.gov. The stereoselectivity of enzymes like bfoB can be influenced by the specific natural monomeric substrates involved; for instance, the homodimerization of rubrofusarin B by bfoB has been shown to yield a mixture of M- and P-enantiomers of this compound uniprot.org.

Genetic Basis of Biosynthesis

The biosynthesis of this compound, like other secondary metabolites, is governed by specific biosynthetic gene clusters (BGCs) within the producing organism frontiersin.orgresearchgate.netnih.gov. The albA gene, encoding a polyketide synthase, is fundamental for the initial polyketide scaffold formation of naphtho-γ-pyrones researchgate.netnih.govnih.govpnnl.gov. Subsequently, the bfoB gene, which encodes a cytochrome P450 enzyme, is directly involved in the oxidative dimerization step that converts monomeric naphthopyrones, such as rubrofusarin B, into the dimeric this compound uniprot.orgresearchgate.net. Research indicates that genes involved in naphthopyrone biosynthesis are often found clustered together in the fungal genome, facilitating the coordinated expression of the necessary enzymes frontiersin.orgresearchgate.netnih.govcore.ac.uk.

Identification of Biosynthetic Gene Clusters (BGCs)

Aspergillus niger isolates are known to harbor a substantial number of cryptic biosynthetic gene clusters (BGCs) that are responsible for the production of diverse secondary metabolites. frontiersin.orgfrontiersin.orgresearchgate.net The identification of these BGCs is greatly aided by bioinformatics tools such as antiSMASH, which are specifically designed to pinpoint gene clusters involved in secondary metabolite synthesis. researchgate.netfrontiersin.orgbiorxiv.orgnih.gov

In the Aspergillus niger NRRL3 strain, a comprehensive analysis identified a total of 86 BGCs distributed across all eight chromosomes. biorxiv.org These BGCs typically contain two or more genes that collectively contribute to the biosynthesis of a secondary metabolite, and their classification is often based on the type of backbone enzyme(s) they encode, such as polyketide synthases (PKS). biorxiv.org

A key polyketide synthase gene, albA (also referred to as fwnA), in A. niger is recognized for its role in the biosynthesis of naphtho-γ-pyrones, which serve as precursors for this compound. researchgate.net However, it has been observed that the downstream biosynthetic genes required for subsequent modifications, such as methylation and dimerization of naphtho-γ-pyrones, are not co-located within the same gene cluster as the albA PKS gene. researchgate.net Instead, the cytochrome P450 enzymes responsible for the crucial dimerization step of naphtho-γ-pyrone monomers are encoded by genes that reside in a separate cluster from the polyketide synthase gene. researchgate.net

The following table summarizes key genes and enzymes associated with this compound biosynthesis:

| Gene/Enzyme | Function/Role in Biosynthesis | Associated BGC Location (if known) | Producer Strain | Reference |

| albA (fwnA) | Polyketide synthase (PKS) gene, responsible for naphtho-γ-pyrone precursor biosynthesis | Not clustered with tailoring enzymes | Aspergillus niger | researchgate.net |

| BfoB | Catalyzes dimerization of fonsecin (B1214945) B to form this compound | Part of tailoring enzyme cluster, separate from PKS | Aspergillus niger (ATCC 36626) | researchgate.net |

| Cytochrome P450 enzymes | Catalyze dimerization of naphtho-γ-pyrone monomers | Separate gene cluster from PKS | Black aspergilli (Aspergillus niger) | researchgate.net |

Gene Expression and Regulation in Producer Strains

Aspergillus niger is a prominent fungal species widely recognized for its capacity to produce a diverse array of secondary metabolites, including this compound. frontiersin.orgfrontiersin.orgmdpi.com The regulation of this compound biosynthesis is a complex process influenced by various genetic and environmental factors. The genome of A. niger is rich in genes that govern both primary and secondary metabolic pathways. frontiersin.orgnih.gov

Each wild-type A. niger strain typically possesses a minimum of 20 cryptic secondary metabolite BGCs, underscoring the vast untapped potential for natural product discovery. frontiersin.orgfrontiersin.orgnih.gov The expression of genes involved in the biosynthesis of tailoring enzymes, such as those responsible for the dimerization of naphtho-γ-pyrones, is proposed to be co-regulated with the expression of the albA gene, which encodes the polyketide synthase responsible for precursor formation. researchgate.net

Further insights into gene regulation suggest that epigenetic modifications play a role in controlling secondary metabolism in fungi. For instance, histone 3 lysine (B10760008) 27 trimethylation (H3K27me3) and homologs of the putative methyltransferase LaeA are thought to regulate secondary metabolism in anaerobic fungi, a mechanism that may also be relevant to A. niger. escholarship.org Direct evidence of such regulatory mechanisms impacting this compound biosynthesis includes findings that the histone deacetylase inhibitor suberoylanilide hydroxamic acid (SAHA) activates this compound synthesis in Aspergillus niger. escholarship.org Additionally, treatment with the DNA methyltransferase inhibitor 5-azacytidine (B1684299) has been shown to transcriptionally upregulate numerous BGCs. escholarship.org

Chemical Synthesis of Nigerone and Its Stereoisomers

Asymmetric Total Synthesis Methodologies

The first enantioselective total synthesis of Nigerone, and subsequently its enantiomer ent-Nigerone, represents a landmark achievement in natural product synthesis. mycocentral.eunih.govctdbase.org This synthesis hinges on methodologies that precisely control the formation of the chiral biaryl axis.

Oxidative Biaryl Coupling Strategies

A pivotal strategy in the asymmetric synthesis of this compound involves oxidative biaryl coupling. This reaction is crucial for constructing the C1,C1'-bond that links the two naphthopyrone units. hmdb.ca The process typically employs an advanced intermediate, such as flavasperone, which undergoes asymmetric oxidative biaryl coupling. uni.luhmdb.camycocentral.euresearchgate.net The success of this coupling is highly dependent on the nature of the substrate, with constrained 2-naphthols being particularly critical for achieving high enantioselectivity in the formation of highly functionalized chiral 1,1'-binaphthols. mycocentral.eunih.govctdbase.org Oxidative biaryl coupling is a versatile method for synthesizing biaryl compounds, often mimicking biosynthetic routes found in nature. mycocentral.euscitoys.com

Enantioselective Approaches for this compound and ent-Nigerone

The enantioselective synthesis of both (R)-Nigerone and its enantiomer, (S)-Nigerone (referred to as ent-Nigerone), has been successfully achieved. mycocentral.eumycocentral.eunih.govctdbase.org This is accomplished by employing the appropriate enantiomer of the chiral copper catalyst in the oxidative biaryl coupling step. mycocentral.eu The absolute configurations of the synthesized this compound and its precursor, bisisothis compound, were rigorously established through a combination of circular dichroism (CD) measurements and quantum chemical CD calculations. mycocentral.eumycocentral.eunih.govctdbase.org These studies confirmed the (R)-configuration for the natural product this compound. mycocentral.eu

Key Synthetic Intermediates and Transformation Reactions

The synthetic pathway to this compound involves several key intermediates and transformative reactions that are essential for building the complex molecular architecture.

Isomerization Processes in Final Product Formation

A defining feature of this compound's total synthesis is a crucial eight-step isomerization process that transforms the initial biaryl coupling product, bisisothis compound, into the final natural product. uni.lumycocentral.eunih.govctdbase.orgwikidata.orgnih.gov This multi-step isomerization proceeds with the retention of the biaryl configuration, ensuring the desired axial chirality is maintained. mycocentral.eunih.govctdbase.orgresearchgate.net The isomerization is typically catalyzed by a base, such as sodium hydroxide (B78521) in methanol, and can be carried out at elevated temperatures (e.g., 70 °C). uni.lumycocentral.eu During this process, isothis compound is believed to be an intermediate, which then converts to the more stable this compound. mycocentral.euuni-freiburg.de Energy calculations support the relative stability of this compound compared to bisisothis compound and isothis compound. uni.lu

Catalytic Systems for Stereocontrol

Stereocontrol in the synthesis of this compound is primarily achieved through the use of specific catalytic systems. The 1,5-diaza-cis-decalin copper complexes are central to the asymmetric oxidative biaryl coupling reaction. uni.luhmdb.camycocentral.eumycocentral.eunih.govctdbase.orgresearchgate.netscitoys.comwikidata.orgnih.govresearchgate.net These chiral copper catalysts facilitate the formation of the axially chiral biaryl bond with high enantioselectivity. uni.luhmdb.camycocentral.eumycocentral.eunih.govctdbase.org While copper catalysts are prominent, other metal catalysts, including copper(II) and palladium(II) catalysts, have been explored in related enantioselective transformations. mycocentral.eu The choice of catalyst and careful optimization of reaction conditions are paramount for achieving the desired stereochemical outcome.

Biomimetic Synthesis Approaches

Biomimetic synthesis aims to replicate natural biosynthetic pathways in the laboratory. Oxidative biaryl coupling is particularly well-suited for biomimetic approaches to natural products like this compound, as many of their biosynthetic routes in nature involve similar oxidative coupling events. mycocentral.euscitoys.comnih.gov The formation of C-C bonds through oxidative reactions is a recognized process in biological systems, and in a laboratory setting, using dioxygen as an oxidant offers advantages in terms of efficiency, cost, and environmental benignity, with water and hydrogen peroxide as the only byproducts. mycocentral.eu The application of copper-catalyzed couplings in biomimetic syntheses extends to other complex natural products beyond this compound, such as hypocrellin, calphostin D, phleichrome, and cercosporin. mycocentral.euscitoys.comnih.gov

Compound Names and PubChem CIDs

Isolation and Purification of Nigerone

Extraction Methodologies from Biological Matrices

Extraction is the primary step to liberate Nigerone from the complex biological matrix of Aspergillus niger. This typically involves techniques that leverage the compound's solubility characteristics.

Solvent-based extraction, also known as liquid-liquid extraction or partitioning, is a fundamental method used to separate compounds based on their differential solubility in two immiscible liquids, often an organic solvent and water. organomation.com For the isolation of this compound, a common approach involves the use of organic solvents. Research has shown that this compound can be isolated from Aspergillus niger by homogenizing the fungal mycelia in ethyl acetate (B1210297) (EtOAc). The resulting organic filtrate is then concentrated under vacuum to yield a crude extract containing this compound. figshare.com Other solvent-based techniques, such as solid-liquid extraction, are also widely applied in natural product extraction from solid matrices like plant materials, utilizing solvents such as ethanol (B145695) or methanol. organomation.com Reflux extraction, which employs volatile organic solvents like ethanol and involves repeated solvent cycling, is another method that can enhance extraction rates. mdpi.com

Advanced extraction methods offer enhanced efficiency, selectivity, and environmental benefits compared to conventional solvent-based techniques. Supercritical Fluid Extraction (SFE) is a prominent example, utilizing supercritical fluids, most commonly supercritical carbon dioxide (SC-CO₂), as the extraction solvent. neomagroup.comresearchgate.netajgreenchem.com SC-CO₂ is favored due to its mild critical conditions (31.1 °C and 73.8 bar), non-toxic nature, and ease of removal from extracts. ajgreenchem.com In its supercritical state, CO₂ exhibits properties of both a gas and a liquid, allowing for high diffusivity and solvating power, which can be tuned by manipulating pressure and temperature. neomagroup.comajgreenchem.com While specific applications of SFE directly for this compound extraction are not extensively detailed in current literature, SFE is broadly recognized for its ability to selectively extract various bioactive compounds, including flavonoids, essential oils, and carotenoids, from natural plant materials and other biological matrices. researchgate.netajgreenchem.comnih.govmdpi.comresearchgate.netslideshare.net This technique is particularly advantageous for heat-sensitive compounds and for producing extracts with minimal solvent residue. neomagroup.comajgreenchem.com

Chromatographic Separation Techniques

Following extraction, chromatographic methods are indispensable for purifying this compound from the crude extract, separating it from co-extracted impurities. These techniques exploit differences in compound properties such as size, charge, and affinity for stationary and mobile phases. nih.gov

Preparative column chromatography is a widely used technique for the separation and purification of compounds on a larger scale, often ranging from grams to kilograms, to achieve high purity levels essential for various applications. sorbtech.comyoutube.com This method typically involves packing a column with a stationary phase, such as silica (B1680970) gel, which is common for separating compounds based on adsorption. sorbtech.comijpsjournal.com Alternatively, reverse-phase columns (e.g., C18 or C8) are effective for separating polar compounds. sorbtech.com In the context of related fungal naphtho-γ-pyrones, flash chromatography, a type of preparative column chromatography, has been successfully employed for isolation. nih.gov The principle involves the differential movement of compounds through the column based on their interaction with the stationary phase and the mobile phase. nih.govjournalagent.com

High-Performance Liquid Chromatography (HPLC) is an advanced and highly efficient analytical and preparative technique crucial for the purification of complex mixtures, including natural products like this compound. ijpsjournal.comlabx.comatdbio.com HPLC offers several advantages, including high purity, sensitivity, precision, and scalability, making it suitable for both small-scale research and larger industrial purification needs. labx.com In HPLC, compounds are separated based on their differential partitioning between a stationary phase (e.g., silica-based columns) and a mobile phase, with precise control over parameters such as flow rate and solvent composition. ijpsjournal.comlabx.comatdbio.com Semi-preparative reverse-phase HPLC has been specifically mentioned for the purification of fungal naphtho-γ-pyrones, a class of compounds to which this compound belongs. core.ac.uk While initial attempts with preparative HPLC for isolating similar compounds might encounter challenges like band broadening, optimizing parameters allows for effective purification. nih.gov HPLC can also serve as a final purification step to achieve the desired purity for the isolated compound. googleapis.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely utilized for the qualitative analysis of mixtures, monitoring reaction progress, compound identification, and crucially, for assessing the purity of isolated compounds. ualberta.caglobalresearchonline.netumich.edusigmaaldrich.com In TLC, a sample is spotted onto a thin layer of adsorbent material (stationary phase), typically silica gel, coated on a plate. The plate is then developed in a solvent system (mobile phase) that moves up the plate by capillary action, separating the compounds based on their differential affinities for the stationary and mobile phases. ualberta.caumich.edusigmaaldrich.com

For purity assessment, a pure compound will ideally exhibit only a single spot on a developed TLC plate. ualberta.ca The retention factor (Rf) value, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic measure for a given compound under specific TLC conditions and aids in tentative identification and purity evaluation. ualberta.caumich.edusigmaaldrich.com TLC is also valuable for preliminary fractionation of crude extracts before more advanced chromatographic techniques like HPLC, and for rapid, high-throughput screening. globalresearchonline.netsigmaaldrich.com

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a versatile sample preparation technique widely used in chemical analysis to isolate target analytes, remove interfering compounds, or concentrate substances of interest from complex matrices. nih.govnih.govuni.lu While specific detailed SPE protocols for this compound are not extensively documented in general literature, the principles of SPE can be applied based on the compound's physicochemical properties.

SPE operates by selectively retaining analytes or interferences on a solid stationary phase, allowing other components to pass through. uni.lu The general procedure for SPE typically involves five steps:

Conditioning : Preparing the sorbent by washing it with a solvent to activate it and ensure reproducible retention.

Equilibration : Washing the sorbent with a solvent similar in polarity to the sample matrix to optimize retention of the analyte.

Sample Loading : Applying the sample to the conditioned and equilibrated sorbent, where the analyte of interest is retained.

Washing : Rinsing the sorbent with a solvent to remove impurities while retaining the analyte.

Elution : Recovering the purified analyte using a solvent that disrupts the analyte-sorbent interaction. chem960.com

Simplified 3-step SPE protocols, consisting of only load, wash, and elution steps, are also available, particularly with water-wettable sorbents like Oasis HLB, which maintain their performance under vacuum. chem960.com The selection of the appropriate sorbent chemistry (e.g., non-polar, polar, ion-exchange), elution volumes, and solvents is critical and depends on the chemical nature of the analyte, its concentration in the sample, and the sorbent's bed mass. nih.govnih.gov SPE can be applied to diverse sample matrices, including biological fluids, environmental samples, and homogenized tissues, provided the sample is a liquid of low viscosity and low particulate contaminants. nih.govnih.gov

Purity Assessment and Quality Control in Isolated Samples

Ensuring the purity and quality of isolated this compound samples is paramount for accurate scientific research. Several analytical techniques are employed for this purpose, providing insights into the compound's concentration and the presence of impurities.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing purity. HPLC separates components of a mixture based on their differential interaction with a stationary phase and a mobile phase. aralresearch.comjasco-global.com Peak purity in HPLC refers to the degree of separation between the peak corresponding to the analyte and any other co-eluting compounds. uhplcs.com Qualitative analysis is performed by comparing retention times with a standard sample, while quantitative analysis utilizes external or internal standard methods with calibration curves. jasco-global.com HPLC is a robust method for evaluating the stability, concentration, purity, and homogeneity of compounds. aralresearch.com

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly quantitative NMR (qNMR or qHNMR), offers a highly accurate and non-destructive method for determining compound purity. uni.lunih.gov qNMR allows for the direct quantification of a compound by comparing the integrated area of specific proton signals from the analyte to those of a known internal or external standard. mestrelab.comox.ac.ukyoutube.com A significant advantage of qNMR is its ability to detect and quantify inorganic impurities, solvent residues, and water, which may not be visible by other techniques like HPLC or elemental analysis. nih.gov It is considered orthogonal to HPLC for purity determination. nih.gov

The purity () of an analyte using qNMR can be calculated using the following general formula, which relates the absolute integral () of a signal, the number of nuclei () contributing to that signal, the molecular weight (), and the weighed mass () of both the analyte (i) and a reference compound (r): mestrelab.com

Where is the purity of the reference compound. mestrelab.com

Various qNMR methods, such as the 100% method, internal calibrant method, external calibrant method, and external calibrant internal calibrant (ECIC) method, can be employed for purity determination. youtube.com

Spectrophotometric analysis is another technique, though more commonly applied to nucleic acids, where absorbance ratios (e.g., A260/A280 and A260/A230) are used to assess the presence of protein, salt, or organic impurities. mycocentral.eunih.gov While this compound is not a nucleic acid, the principle of using specific absorbance wavelengths to detect common contaminants can be adapted if applicable to the compound's absorption profile and potential impurities.

Quality control in isolated samples also encompasses broader quality management practices, including standardized product controls and the use of modern measurement devices to ensure consistent product quality. ctdbase.org

Structural Elucidation and Advanced Characterization of Nigerone

Spectroscopic Techniques for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic compounds like Nigerone, providing detailed information about the carbon-hydrogen framework. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are crucial for assigning proton and carbon resonances and establishing connectivity. ird.frnih.gov

1H NMR Spectroscopy: The 1H NMR spectrum of this compound (500 MHz, CDCl3) reveals distinct signals corresponding to various proton environments within the molecule. Key signals include a singlet at δ 15.31 ppm, indicative of a chelated hydroxyl proton. Aromatic protons appear as doublets at δ 6.44 ppm (J = 7 Hz, 2H) and δ 6.07 ppm (J = 7 Hz, 1H), along with a singlet at δ 6.00 ppm. Methoxy (B1213986) groups are observed as singlets at δ 4.06 ppm (3H) and δ 3.49 ppm (3H), while a methyl group resonates as a singlet at δ 2.03 ppm (3H). amazonaws.com

13C NMR Spectroscopy: The 13C NMR spectrum (125 MHz, CDCl3) provides insights into the carbon skeleton, showing signals for carbonyl carbons (δ 184.5 ppm), various oxygen-bearing aromatic and olefinic carbons (δ 167.6, 163.1, 161.9, 161.2, 151.3, 140.7 ppm), and other aromatic/olefinic carbons (δ 108.8, 107.3, 105.5, 104.3, 97.2, 96.5 ppm). Methoxy carbons appear at δ 56.2 ppm and δ 55.2 ppm, and a methyl carbon is observed at δ 20.6 ppm. amazonaws.com

2D-NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are routinely employed to confirm proton-proton and proton-carbon correlations, allowing for the complete assignment of the complex dimeric structure of this compound. ird.frnih.govmdpi.comcolab.ws

Table 1: Selected NMR Spectroscopic Data for this compound (CDCl3)

| Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment (Proposed) |

| 1H | 15.31 | s | - | 1H | Cheated -OH |

| 1H | 6.44 | d | 7 | 2H | Aromatic |

| 1H | 6.07 | d | 7 | 1H | Aromatic |

| 1H | 6.00 | s | - | 1H | Aromatic |

| 1H | 4.06 | s | - | 3H | -OCH3 |

| 1H | 3.49 | s | - | 3H | -OCH3 |

| 1H | 2.03 | s | - | 3H | -CH3 |

| 13C | 184.5 | C=O | |||

| 13C | 167.6 | C-O (aromatic) | |||

| 13C | 163.1 | C-O (aromatic) | |||

| 13C | 161.9 | C-O (aromatic) | |||

| 13C | 161.2 | C-O (aromatic) | |||

| 13C | 151.3 | C-O (aromatic) | |||

| 13C | 140.7 | Aromatic C | |||

| 13C | 108.8 | Aromatic C | |||

| 13C | 107.3 | Aromatic C | |||

| 13C | 105.5 | Aromatic C | |||

| 13C | 104.3 | Aromatic C | |||

| 13C | 97.2 | Aromatic C | |||

| 13C | 96.5 | Aromatic C | |||

| 13C | 56.2 | -OCH3 | |||

| 13C | 55.2 | -OCH3 | |||

| 13C | 20.6 | -CH3 |

Mass Spectrometry (MS and LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides precise molecular weight information and characteristic fragmentation patterns that aid in structural confirmation. aaup.edusavemyexams.com this compound has a molecular formula of C32H26O10 and a monoisotopic mass of 570.15259702 g/mol . mycocentral.euepa.gov

In High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ES), this compound exhibits a calculated mass-to-charge ratio (m/z) for the sodium adduct [M+Na]+ at 571.1604, with an experimentally found value of 571.1624. amazonaws.com In Liquid Chromatography-Mass Spectrometry (LC-MS), this compound has been identified with a pseudo-molecular ion peak at m/z 571 [M+H]+. figshare.commdpi.com The fragmentation patterns observed in MS/MS experiments can further confirm substructures by analyzing the characteristic ions produced upon dissociation of the parent ion. nih.gov

Table 2: Mass Spectrometry Data for this compound

| Type | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass ( g/mol ) | Observed Ion (m/z) | Calculated Ion (m/z) | Ion Type |

| HRMS | C32H26O10 | 570.50 | 570.15259702 | 571.1624 | 571.1604 | [M+Na]+ |

| LC-MS | C32H26O10 | 570.50 | 570.15259702 | 571 | - | [M+H]+ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound by detecting their unique vibrational frequencies. nih.govasianpubs.org For this compound, key IR absorption bands (film) include:

3377 cm-1, indicating the presence of hydroxyl (-OH) groups.

2930 cm-1 and 2853 cm-1, corresponding to C-H stretching vibrations from aliphatic groups (e.g., methyl and methoxy groups).

1652 cm-1, 1610 cm-1, and 1586 cm-1, which are characteristic of C=O stretching (carbonyl) and C=C stretching vibrations within the aromatic and pyrone rings.

1409 cm-1, likely associated with C-H bending or aromatic ring vibrations. amazonaws.com

While the provided search results primarily detail IR data, Raman spectroscopy, which complements IR by providing information on different vibrational modes, can also be utilized for functional group identification and structural analysis.

Table 3: Selected Infrared Spectroscopic Data for this compound (Film)

| Wavenumber (cm-1) | Assignment |

| 3377 | -OH stretch |

| 2930 | C-H stretch (aliphatic) |

| 2853 | C-H stretch (aliphatic) |

| 1652 | C=O stretch |

| 1610 | C=C stretch (aromatic/pyrone) |

| 1586 | C=C stretch (aromatic/pyrone) |

| 1409 | C-H bend / Aromatic ring vibrations |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to analyze the electronic transitions within a molecule, particularly those involving conjugated systems or chromophores. Naphtho-γ-pyrones, the class of compounds to which this compound belongs, possess a fully conjugated system. This conjugation typically results in characteristic UV/Vis spectra. For this class of compounds, an absorption maximum is often observed around 280 nm, indicating the presence of extended π-electron systems. ird.fr This absorption is indicative of the chromophoric units within the dimeric naphthopyrone structure of this compound.

Table 4: Ultraviolet-Visible Spectroscopic Data for Naphtho-γ-pyrones (General)

| Absorption Maximum (λmax, nm) | Indication |

| 280 | Fully conjugated system (e.g., naphtho-γ-pyrone chromophore) |

Chiroptical Characterization for Absolute Configuration

Chiroptical methods are indispensable for determining the absolute configuration of chiral molecules, such as this compound, which possesses axial chirality due to its biaryl linkage.

Circular Dichroism (CD) Spectroscopy and Exciton Chirality Method

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. nih.govspectroscopyeurope.com It is a powerful tool for establishing the absolute configuration of chiral compounds, including complex natural products like this compound. nih.govmdpi.comresearchgate.netjst.go.jp

The absolute configurations of dimeric naphtho-γ-pyrones, including this compound-type compounds, have been determined using CD spectroscopy. mdpi.com Specifically, the axial configurations of this compound and its isomer, bisisothis compound, have been definitively established through a combination of experimental CD measurements and quantum chemical CD calculations. researchgate.net

Compound Names and PubChem CIDs

Biological Activities and Mechanistic Studies of Nigerone Pre Clinical/in Vitro

Antimicrobial Spectrum and Potency

Nigerone demonstrates activity against various microorganisms, with notable effects observed in antifungal and antimycobacterial assays.

This compound has been shown to possess antifungal activity against pathogenic microorganisms. In in vitro minimum inhibitory concentration (MIC) experiments, this compound effectively inhibited the growth of Fusarium oxysporum at a concentration of 80 µg·mL⁻¹. ird.fr Further molecular investigations, including docking studies of this compound with F. oxysporum tomatinase, indicated specific binding interactions, suggesting a molecular basis for its antifungal action. ird.frnih.gov

Research indicates that this compound exhibits weak antimycobacterial activities. It has been reported to show inhibitory effects against Mycobacterium tuberculosis H37Rv. ird.frnih.govfrontiersin.org While specific MIC values for this compound against M. tuberculosis H37Rv are not consistently provided in all reports, its activity contributes to the broader understanding of its antimicrobial spectrum.

Antioxidant Properties and Radical Scavenging Mechanisms

This compound, as a member of the bis-naphtho-γ-pyrone class of fungal secondary metabolites, is associated with significant antioxidant properties. scielo.org.mxclsi.org

The broader class of naphtho-γ-pyrones (NγPs), to which this compound belongs, has been evaluated for its antioxidant capacity using various in vitro assays. These assays typically include methods such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) assay and cell-based assays. ird.frclsi.org The radical scavenging activity of NγPs, measured as Trolox equivalent antioxidant capacity (TEAC), has been observed to range from 2.4 to 14.6 µmol L⁻¹. ird.fr This indicates their ability to neutralize free radicals, a key aspect of antioxidant function. Furthermore, cell-based assays have demonstrated the protective effect of NγPs against hydrogen peroxide (H2O2)-mediated cell death. ird.frclsi.org

The antioxidant potency of this compound and similar naphtho-γ-pyrones is largely dictated by their chemical structure. The presence of an aromatic core is crucial, as it facilitates the stabilization of unpaired electrons through resonance structures, a fundamental aspect of radical scavenging. clsi.org Additionally, the number and precise positioning of free hydroxyl (-OH) groups on the molecule significantly influence its antioxidant capacity. A greater number of hydroxyl substituents on the naphtho-γ-pyrone skeleton generally correlates with an enhanced radical scavenging potential. clsi.org The primary mechanisms through which these compounds exert their antioxidant effects include Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). In the HAT mechanism, the antioxidant directly donates a hydrogen atom to a free radical, thereby neutralizing it. Conversely, the SET mechanism involves the transfer of a single electron from the antioxidant to the radical, leading to the ionization of both species.

Cellular and Molecular Mechanistic Investigations

Mechanistic studies provide insights into how this compound exerts its biological effects at the cellular and molecular levels.

For its antifungal activity, molecular docking investigations have revealed that this compound interacts with specific enzymes within pathogenic microorganisms. For instance, studies involving Fusarium oxysporum tomatinase demonstrated five distinct binding interactions with this compound, suggesting a direct molecular target for its inhibitory effects. ird.frnih.gov

In the context of its antioxidant properties, the molecular mechanisms are rooted in its ability to directly scavenge free radicals. This involves both the Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) pathways, where this compound's structural features enable it to donate hydrogen atoms or electrons to reactive oxygen species, thereby mitigating oxidative stress. At a cellular level, while specific detailed mechanisms for this compound are still being elucidated, the broader class of naphtho-γ-pyrones has shown the capacity to protect cells from oxidative damage, as evidenced by their ability to prevent H2O2-mediated cell death in cellular models. ird.frclsi.org This indicates a cellular protective role linked to their radical scavenging capabilities.

Protein Interaction Studies (e.g., Molecular Docking with Fungal Enzymes)

Molecular docking studies have been conducted to investigate the interaction of this compound with fungal enzymes, providing insights into its potential mechanism of action. Specifically, this compound has been subjected to molecular docking simulations with tomatinase from Fusarium oxysporum f. sp. lycopersici, a significant wilt pathogen of tomato. figshare.comnih.govresearchgate.net These studies revealed that this compound exhibited five binding interactions with the F. oxysporum tomatinase enzyme. figshare.comnih.govresearchgate.net Tomatinase is an enzyme crucial for fungal pathogenicity. researchgate.net

Anti-proliferative Effects in Cellular Models

This compound has demonstrated anti-proliferative effects in cellular models, specifically against fungal pathogens. In in vitro experiments, this compound was found to inhibit the growth of Fusarium oxysporum f. sp. lycopersici at a concentration of 80 µg·mL⁻¹. figshare.comnih.govresearchgate.net This inhibitory activity highlights its potential as an antifungal agent derived from natural sources. figshare.comnih.gov

The anti-proliferative activity of this compound against F. oxysporum f. sp. lycopersici can be summarized as follows:

| Compound | Target Pathogen | Inhibition Concentration (MIC) |

| This compound | F. oxysporum f. sp. lycopersici | 80 µg·mL⁻¹ figshare.comnih.govresearchgate.net |

Enzyme Inhibition Profiles (e.g., Taq DNA polymerase, COX-2 for related compounds)

While this compound has shown antifungal activity and interactions with fungal enzymes through molecular docking, direct experimental data on the inhibition profiles of this compound against enzymes such as Taq DNA polymerase or cyclooxygenase-2 (COX-2) were not found in the reviewed literature. Research on enzyme inhibition by this compound remains an area for further exploration to fully characterize its biochemical activities.

Structure Activity Relationship Sar Studies of Nigerone and Analogs

Correlative Analysis between Molecular Structure and Biological Effects

The biological activity of Nigerone and its analogs is intrinsically linked to their distinct chemical architecture. As a dimeric naphtho-γ-pyrone, its structure is characterized by two naphtho-γ-pyrone units linked together. SAR studies on the broader class of bis-naphtho-γ-pyrones have provided foundational insights that are applicable to this compound.

| Compound Class | Key Structural Feature | Observed Biological Effect |

| Bis-naphtho-γ-pyrones | Free hydroxyl at C-8 | Essential for anti-H. pylori activity researchgate.net |

| Chaetochromins A-D | Dimeric Structure | Strong cytotoxicity against KB cells nih.gov |

| Ustilaginoidins D, E | Dimeric Structure | Strong cytotoxicity against KB cells nih.gov |

Identification of Pharmacophoric Elements for Specific Activities

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For this compound and its analogs, identifying these pharmacophoric elements is key to understanding their mechanism of action and for designing new, more potent derivatives.

Based on the general structure of bis-naphtho-γ-pyrones, several key pharmacophoric features can be hypothesized:

Aromatic Rings: The extensive aromatic system of the naphthalene (B1677914) rings likely contributes to binding with biological targets through π-π stacking interactions.

γ-Pyrone Moiety: The γ-pyrone ring contains a ketone group and an ether oxygen, which can act as hydrogen bond acceptors.

Hydroxyl Groups: As suggested by SAR studies on related compounds, hydroxyl groups can serve as crucial hydrogen bond donors and/or acceptors, significantly influencing target binding affinity researchgate.net.

While specific pharmacophore models for this compound are not extensively detailed in the public domain, the general principles of pharmacophore modeling for enzyme inhibitors and other bioactive molecules suggest that a combination of hydrogen bond donors, hydrogen bond acceptors, and hydrophobic/aromatic features arranged in a specific 3D geometry is essential for activity.

Rational Design of this compound Derivatives with Modulated Activities

The insights gained from SAR and pharmacophore identification pave the way for the rational design of novel this compound derivatives with improved or modulated biological activities. The goal of rational design is to make specific, targeted modifications to the lead structure (this compound) to enhance its potency, selectivity, or pharmacokinetic properties.

Potential strategies for the rational design of this compound derivatives include:

Modification of Hydroxyl Groups: Esterification, etherification, or removal of hydroxyl groups at various positions could be explored to probe their importance in target binding and to modulate properties like solubility and cell permeability.

Introduction of New Substituents: Adding functional groups such as halogens, alkyl chains, or nitro groups to the aromatic rings could alter the electronic properties and steric bulk of the molecule, potentially leading to enhanced activity or selectivity.

Alteration of the Dimeric Linkage: Synthesizing analogs with different linkage points between the two naphtho-γ-pyrone units could lead to molecules with different 3D conformations, which may have improved affinity for specific biological targets.

Simplification of the Structure: Creating monomeric analogs or simplified dimeric structures could help to identify the minimal structural requirements for a particular biological activity and may lead to compounds with better "drug-like" properties.

While the synthesis of this compound analogs is a complex undertaking, the principles of rational design provide a clear roadmap for future research aimed at optimizing the therapeutic potential of this natural product.

Computational Approaches in SAR Analysis

In recent years, computational methods have become an indispensable tool in drug discovery and SAR analysis. These in silico techniques can provide valuable insights into the interactions between a ligand and its biological target, helping to rationalize observed SAR data and guide the design of new compounds.

For this compound and its analogs, computational approaches could be applied in several ways:

Molecular Docking: If the 3D structure of a biological target of this compound is known, molecular docking can be used to predict the binding mode and affinity of this compound and its derivatives. This can help to explain why certain structural modifications lead to increased or decreased activity. For example, docking studies on other fungal naphtho-γ-pyrones have been used to identify potential antibacterial targets like the enoyl-acyl carrier protein reductase (FabI) nih.gov.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a QSAR model can be developed to predict the activity of untested analogs.

Pharmacophore Modeling: Computational software can be used to generate 3D pharmacophore models based on a set of active molecules. These models can then be used to screen virtual libraries of compounds to identify new potential leads with the desired biological activity.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-target interactions, offering insights into the stability of the complex and the role of specific functional groups in binding.

Although specific computational SAR studies on this compound are not widely reported, the application of these methods to the broader class of naphtho-γ-pyrones demonstrates their potential to accelerate the exploration of the SAR of this compound and the discovery of novel, potent analogs nih.gov.

Optimization of Nigerone Production Via Fermentation

Strain Improvement Strategies for Enhanced Yield

A fundamental strategy for increasing the output of a desired metabolite is to improve the inherent productive capacity of the microorganism. longdom.org For nigerone production, enhancing the capabilities of Aspergillus niger is a primary objective. This can be achieved through classical mutagenesis and screening or by employing modern genetic engineering techniques to rationally modify metabolic pathways. microbiologyclass.netslideshare.net

The initial step in strain improvement often involves identifying and isolating naturally high-yielding strains of Aspergillus niger or creating a population of mutants with enhanced production characteristics. longdom.org Wild-type microorganisms typically produce secondary metabolites in low quantities, making strain selection essential for industrial feasibility. microbiologyclass.net

Mutagenesis and Screening: A common approach is to induce random mutations using physical mutagens, like ultraviolet (UV) radiation, or chemical mutagens, such as nitrous acid. microbiologyclass.netnih.gov This process generates a diverse pool of mutants, which are then screened to identify "overproducers"—strains that exhibit significantly higher this compound yields than the parent strain.

For example, in a study on asperenone, another secondary metabolite from Aspergillus niger, mutagenesis with nitrous acid proved highly effective. A first-generation mutant yielded a 5.1-fold increase in production, while a second-generation mutant achieved a remarkable 670-fold increase over the parent strain, demonstrating the profound impact of this technique. nih.gov

The screening process is a critical bottleneck and requires robust analytical methods to rapidly assess the productivity of a large number of clones. nih.gov High-throughput screening techniques are often employed to manage the large sample volumes generated during a mutagenesis campaign.

Table 1: Example of Strain Improvement in Aspergillus niger for Asperenone Production via Mutagenesis This table illustrates the potential yield enhancement achievable through mutagenesis and screening, a strategy directly applicable to this compound production.

| Strain | Mutagenesis Step | Asperenone Yield (mg/g biomass) | Fold Increase |

| Parent Strain (CFTRI 1105) | None (Wild Type) | ~0.09 | 1x |

| Mutant I N 41 | 1st Generation (Nitrous Acid) | ~0.46 | 5.1x |

| Mutant II N 31 | 2nd Generation (Nitrous Acid) | 60.3 | 670x |

Data sourced from a study on Asperenone production by Chidananda et al. nih.gov

Modern biotechnology offers precise tools for enhancing this compound production by directly manipulating the genetic machinery of Aspergillus niger. nih.gov This involves identifying and modifying genes within the this compound biosynthetic pathway to increase metabolic flux toward the final product. frontiersin.org

Key Genetic Engineering Strategies Include:

Overexpression of Pathway Genes: Increasing the expression of key enzymes in the this compound biosynthetic pathway can boost production. This is often achieved by placing the relevant genes under the control of strong, constitutive promoters. nih.gov

Deletion of Competing Pathways: Metabolic engineering can be used to eliminate or down-regulate pathways that compete for essential precursors needed for this compound synthesis. By knocking out genes in these competing pathways, more resources are channeled toward the desired product. longdom.org

Engineering of Transcription Factors: The biosynthesis of secondary metabolites is often regulated by specific transcription factors. Overexpressing these regulatory genes can activate the entire biosynthetic gene cluster, leading to a significant increase in product yield. frontiersin.org

These genetic modifications are essential for overcoming the limitations of wild-type strains and developing robust, high-yield producers suitable for industrial fermentation. nih.govmicrobiologyclass.net

Fermentation Process Optimization

Once an improved strain of Aspergillus niger is obtained, the next critical phase is to optimize the fermentation environment to maximize its productive potential. nih.gov This involves tailoring the nutritional composition of the growth medium and fine-tuning the physical parameters of the fermentation process. nih.goviwemi.com

The formulation of the fermentation medium is a key factor influencing microbial growth and metabolite synthesis. nih.govmlsu.ac.in All microorganisms require sources of carbon, nitrogen, energy, minerals, and water for growth and metabolic activities. mlsu.ac.in

Carbon Sources: The type and concentration of the carbon source can significantly affect this compound production. While simple sugars like glucose are commonly used, the rate of their metabolism can influence secondary metabolite formation. nih.gov Sometimes, more complex carbohydrates or alternative sources are found to be more effective. For the production of other metabolites by A. niger, glucose has been shown to be an effective carbon source. nih.gov

Nitrogen Sources: Both organic nitrogen sources (e.g., peptone, yeast extract, soy meal) and inorganic sources (e.g., ammonium salts) are crucial for synthesizing proteins, nucleic acids, and other cellular components. mlsu.ac.incondalab.com The choice of nitrogen source can directly impact the yield of secondary metabolites. In many fungal fermentations, complex nitrogen sources like yeast extract and peptone are favored as they provide not only nitrogen but also essential growth factors and vitamins. nih.govyoutube.com

Micronutrients and Minerals: Trace elements such as iron, zinc, copper, and manganese are essential as cofactors for many enzymes involved in metabolic pathways. mlsu.ac.in Phosphate is another critical component required for nucleic acids and phospholipids. nih.gov The precise concentration of these micronutrients must be optimized, as even minor variations can affect the final product titer.

Statistical methods like Plackett-Burman designs are often used to screen multiple media components efficiently and identify those with the most significant impact on production. nih.govresearchgate.net

Table 2: Common Media Components for Aspergillus niger Fermentation This table provides examples of nutrients used in optimizing fermentation processes for products from A. niger, which would be considered for this compound production.

| Component Type | Examples | Role in Fermentation |

| Carbon Source | Glucose, Sucrose, Molasses, Starch | Provides energy and carbon skeletons for biosynthesis. nih.gov |

| Nitrogen Source | Peptone, Yeast Extract, Ammonium Sulfate, Soy Meal | Essential for synthesis of proteins, enzymes, and nucleic acids. condalab.comyoutube.com |

| Minerals/Salts | Potassium Phosphate, Magnesium Sulfate | pH buffering, osmotic balance, and enzyme cofactors. nih.gov |

| Trace Elements | Iron, Zinc, Copper, Manganese | Act as cofactors for enzymes in metabolic pathways. mlsu.ac.in |

Controlling the physical environment of the fermentation is just as critical as the nutritional medium. nih.govresearchgate.net Each microbial strain has a specific set of optimal conditions for growth and secondary metabolite production.

pH: The pH of the culture medium affects nutrient uptake and enzyme activity. Aspergillus niger is known for its ability to grow in acidic conditions, which is advantageous for industrial processes like citric acid production. wikipedia.org The optimal initial pH for this compound production would need to be determined experimentally, as it can be a critical factor. For instance, in tannase production by A. niger, an initial pH of 4.0 was found to be optimal. nih.gov

Temperature: Temperature influences the rate of microbial growth and enzyme kinetics. frontiersin.org While a certain temperature may be optimal for biomass accumulation, a different temperature might be required for maximizing secondary metabolite synthesis. For many A. niger fermentations, temperatures around 30-32°C are often optimal. nih.govmdpi.com

Aeration and Agitation: As an aerobic fungus, Aspergillus niger requires an adequate supply of oxygen for growth and metabolism. mlsu.ac.in Aeration (air supply) and agitation (stirring) rates are critical for ensuring sufficient dissolved oxygen throughout the bioreactor and for homogeneously mixing the nutrients. frontiersin.org These parameters are often optimized together to achieve the best volumetric oxygen mass transfer coefficient (kLa). nih.gov

Incubation Period: The production of secondary metabolites like this compound typically occurs during the stationary phase of microbial growth, after the rapid phase of biomass accumulation has slowed. youtube.com Determining the optimal fermentation time is crucial to harvest the product at its peak concentration before it begins to degrade. This can range from several days to over a week depending on the strain and conditions. mdpi.com

Response Surface Methodology (RSM) is a powerful statistical tool used to optimize these interacting environmental parameters simultaneously to find the combination that yields the highest product concentration. researchgate.netfrontiersin.org

Bioreactor Scale-up Considerations for Microbial Production

Translating a successful laboratory-scale fermentation process (typically 1-10 L) to an industrial scale (upwards of 10,000 L) is a significant challenge. fermentorchina.comyoutube.com The goal of scale-up is to reproduce the optimal production environment in a much larger volume, which is not a simple linear process. nih.gov

Key parameters that must be carefully managed during scale-up include:

Maintaining Geometric Similarity: While perfect geometric similarity is difficult, maintaining ratios of key dimensions (e.g., impeller diameter to tank diameter) helps in predicting performance at a larger scale.

Oxygen Mass Transfer (kLa): Ensuring adequate oxygen supply is often the most critical challenge in scaling up aerobic fermentations. Strategies are based on maintaining a constant kLa, which requires significant increases in power input per unit volume, agitation speed, or aeration rate. nih.gov

Mixing Time: In large bioreactors, gradients of nutrients, pH, and dissolved oxygen can form, stressing the microorganisms and reducing productivity. nih.gov Scale-up strategies must ensure that mixing times are kept within an acceptable range to maintain a homogeneous environment.

Heat Removal: Fermentation is an exothermic process, and the heat generated increases with volume. Large-scale bioreactors require efficient cooling systems to maintain the optimal temperature, as the surface-area-to-volume ratio decreases upon scale-up.

Engineers often rely on maintaining one or more key parameters constant across scales, such as the volumetric oxygen transfer coefficient (kLa), power input per unit volume (P/V), or impeller tip speed, to successfully scale up the process. nih.gov The choice of which parameter to hold constant depends on the specific requirements of the microorganism and the process. nih.gov

Future Directions and Research Gaps

Unraveling Cryptic Biosynthetic Pathways and Enzymes

A primary focus for future nigerone research lies in the comprehensive elucidation of its biosynthetic pathway and the identification of all involved enzymes. This compound is classified as an aromatic polyketide, predominantly produced by fungal species such as Aspergillus niger nih.govreadthedocs.ioebi.ac.uk. Current understanding indicates that its biosynthesis initiates with a non-reducing polyketide synthase (NR-PKS), which facilitates the formation of a naphtho-γ-pyrone precursor, exemplified by YWA1, from acetyl-CoA and malonyl-CoA units nih.govuni.luscitoys.com. A critical enzymatic step in this pathway is the oxidative dimerization of rubrofusarin (B1680258) B, a reaction catalyzed by the cytochrome P450 monooxygenase bfoB, leading to this compound formation ebi.ac.ukuni.luuni.lu.

Despite these foundational discoveries, a considerable research void exists in fully mapping the entire enzymatic cascade and understanding the regulatory networks that govern this compound production. Aspergillus niger is recognized for possessing numerous cryptic biosynthetic gene clusters (BGCs) that often remain unexpressed or are expressed at low levels under typical laboratory conditions uni.luctdbase.orgchem960.comfrontiersin.org. Activating these silent BGCs through innovative strategies, including genetic engineering, epigenetic modulation (e.g., using suberoylanilide hydroxamic acid), or co-cultivation techniques (such as the OSMAC approach), represents a crucial frontier for identifying novel enzymes, uncovering new intermediates in the this compound pathway, and potentially discovering previously unknown this compound-type compounds chem960.comfrontiersin.org. Further investigations are also needed to clarify the stereoselectivity of enzymes like bfoB, which can produce enantiomeric mixtures depending on the substrate ebi.ac.uk. A complete understanding and characterization of all tailoring enzymes, beyond the core polyketide synthases and dimerizing enzymes, are vital for comprehensive pathway reconstruction and the eventual bioengineering of organisms for enhanced this compound production or the creation of diverse analogs.

Exploration of Novel Biological Activities and Targets

While this compound has demonstrated weak antimicrobial activity against specific bacterial strains, including Enterobacter aerogenes, Enterobacter cloacae, Klebsiella pneumoniae, and Escherichia coli, its full spectrum of biological activities and precise molecular targets largely remain to be discovered readthedocs.io. As a constituent of the bis-naphtho-γ-pyrone class, this compound belongs to a group of fungal polyketides known for their diverse bioactivities, which encompass cytotoxic, antitumor, antimicrobial, tyrosine kinase, and HIV-1 integrase inhibition properties nih.govebi.ac.uk. This broad therapeutic potential suggests that this compound, or its structural derivatives, may harbor additional significant pharmacological effects awaiting identification.

Future research should prioritize high-throughput screening against a wider array of biological targets and disease models, including inflammatory conditions, neurodegenerative disorders, and a broader range of microbial infections. Employing advanced target identification methodologies, such as chemical proteomics and thermal proteome profiling, could uncover novel mechanisms by which this compound interacts with specific proteins, enzymes, or cellular pathways. Furthermore, exploring the potential synergistic effects of this compound when combined with existing therapeutic agents could pave the way for innovative combination therapies. The inherent structural diversity within the bis-naphtho-γ-pyrone family, characterized by different diaryl bond connections (e.g., chaetochromin-, asperpyrone-, and this compound-types), underscores the importance of comparative biological activity studies to establish clear structure-activity relationships and guide the discovery of more potent analogs nih.govebi.ac.uk.

Development of Advanced Synthetic Strategies

The asymmetric total synthesis of this compound has been successfully achieved, notably through an eight-step isomerization process and asymmetric oxidative biaryl coupling utilizing copper catalysts. These synthetic accomplishments have been instrumental in confirming the natural product's identity and absolute configuration. However, the development of more efficient, scalable, and environmentally sustainable synthetic routes remains a significant challenge. Earlier synthetic efforts encountered difficulties such as the instability of the hemiketal pyrone under basic conditions and issues with over-alkylation during benzylation steps.

Application of Systems Biology and Metabolomics in this compound Research

The strategic application of systems biology and metabolomics offers immense potential for advancing this compound research. Metabolomics, especially when integrated with techniques like UPLC-MS/MS and molecular networking, has already demonstrated its efficacy as a powerful tool for the discovery and characterization of natural products, including naphtho-γ-pyrones derived from Aspergillus niger frontiersin.org.

Future research should adopt a more integrated approach, combining metabolomics data with genomics, transcriptomics, and proteomics to develop a holistic understanding of this compound's biosynthesis and its intricate regulation within the producing organism. For example, genomic analysis can pinpoint cryptic biosynthetic gene clusters (BGCs) that are typically unexpressed under standard laboratory conditions, while metabolomics can then be employed to detect the products of these activated clusters chem960.comfrontiersin.org. Transcriptomic profiling can reveal the gene expression patterns associated with this compound biosynthesis under varying environmental conditions or genetic perturbations, and proteomics can identify and quantify the specific enzymes involved.

Such an integrated systems biology approach can significantly contribute to:

Activation of Silent BGCs: By deciphering regulatory networks, researchers can devise targeted strategies to activate dormant gene clusters, leading to the discovery of new this compound variants or related compounds chem960.comfrontiersin.org.

Optimization of Production: Identifying bottlenecks within the biosynthetic pathway through metabolomic flux analysis can guide metabolic engineering efforts aimed at optimizing this compound production in microbial cell factories.

Discovery of Novel Bioactivities: Untargeted metabolomics, coupled with high-throughput bioactivity screening, can facilitate the rapid identification of new bioactive compounds, including those structurally related to this compound, from complex fungal extracts frontiersin.org.

By integrating these advanced analytical and computational methodologies, researchers can gain unprecedented insights into the complex biology of this compound, thereby paving the way for its enhanced production, structural diversification, and broader application across various scientific and industrial domains.

Q & A

Basic Research Questions

Q. How can researchers formulate a clear and measurable research question for studying Nigerone's biochemical properties?

- Methodological Answer : Begin by identifying gaps in existing literature using systematic reviews (e.g., PubMed, Scopus). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question addresses a knowledge gap while aligning with this compound’s understudied mechanisms . Avoid broad terms like "effects of this compound"; instead, specify variables (e.g., "How does this compound modulate [specific pathway] in [cell type] under [condition]?"). Use the PICO framework (Population, Intervention, Comparison, Outcome) for experimental studies .

Q. What are the best practices for designing a reproducible experimental protocol to study this compound's stability in vitro?

- Methodological Answer :

Define variables : Control temperature, pH, and solvent composition to minimize confounding factors .

Replicate conditions : Include triplicate samples and negative/positive controls (e.g., known degradants).

Validate instruments : Calibrate HPLC/UPLC systems with reference standards .

Document protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable) for transparency .

Q. How should researchers select primary vs. secondary data sources for a literature review on this compound?

- Methodological Answer : Prioritize peer-reviewed journals (e.g., Journal of Natural Products) for primary data. Secondary sources (reviews, meta-analyses) should be used to contextualize findings, not replace original data. Cross-verify compound identifiers (e.g., CAS registry numbers) to avoid misattribution . Use tools like Zotero or EndNote for systematic citation tracking .

Advanced Research Questions

Q. How can conflicting data on this compound's bioactivity across studies be systematically resolved?

- Methodological Answer : Conduct a sensitivity analysis to assess whether discrepancies arise from methodological differences (e.g., extraction methods, assay types). Apply Bradford Hill criteria (e.g., consistency, biological plausibility) to evaluate causality . For example, if Study A reports anti-inflammatory effects while Study B shows no activity, compare cell lines (e.g., RAW264.7 vs. primary macrophages) and dosage ranges .

Q. What strategies are effective for integrating multi-omics data to elucidate this compound's mechanism of action?

- Methodological Answer :

Hypothesis-driven integration : Link transcriptomic data (e.g., upregulated pathways) with metabolomic profiles using tools like Cytoscape or PathVisio .

Network pharmacology : Map this compound’s putative targets (via SwissTargetPrediction) onto disease-associated protein networks .

Validation : Confirm interactions via SPR (Surface Plasmon Resonance) or CRISPR-Cas9 knockouts .

Q. How can researchers design a robust dose-response study to address nonlinear pharmacokinetics of this compound?

- Methodological Answer :

- Pilot studies : Identify the EC₅₀ range using log-spaced concentrations (e.g., 1 nM–100 µM).

- Model selection : Fit data to sigmoidal (Hill equation) or nonparametric models (e.g., LOWESS) based on AIC/BIC values .

- Account for variability : Use mixed-effects models to handle inter-subject differences in in vivo studies .

Q. What statistical approaches are recommended for analyzing time-series data in this compound toxicity studies?

- Methodological Answer :

- Longitudinal analysis : Apply generalized estimating equations (GEE) or linear mixed models (LMM) to track changes over time .

- Survival analysis : Use Kaplan-Meier curves and Cox proportional hazards models for mortality/morbidity endpoints .

- Adjust for censoring : Address missing data via multiple imputation or maximum likelihood estimation .

Methodological Frameworks for this compound Research

Q. How to ensure ethical and unbiased data collection in this compound-related clinical trials?

- Methodological Answer :

- Blinding : Implement double-blind protocols for treatment allocation .

- Informed consent : Disclose this compound’s investigational status and potential risks .

- Data auditing : Use third-party platforms (e.g., OpenClinica) for real-time monitoring .

Q. What are the key considerations for validating this compound's structural analogs in silico?

- Methodological Answer :

- Docking reliability : Compare results across multiple software (AutoDock, Glide, MOE) to reduce false positives .

- ADMET profiling : Predict bioavailability and toxicity via SwissADME/ProTox-II .

- Synthetic feasibility : Use retrosynthesis tools (e.g., AiZynthFinder) to prioritize analogs .

Tables for Quick Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |